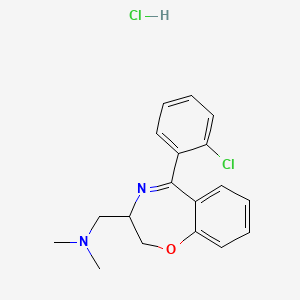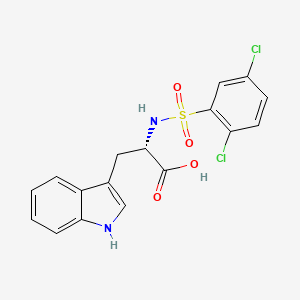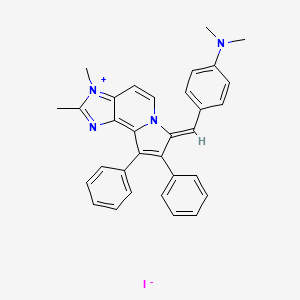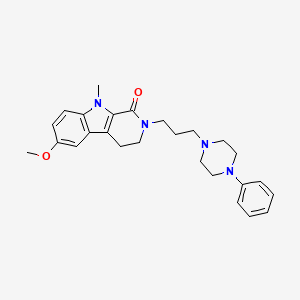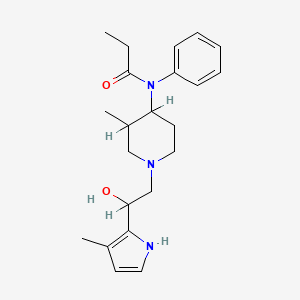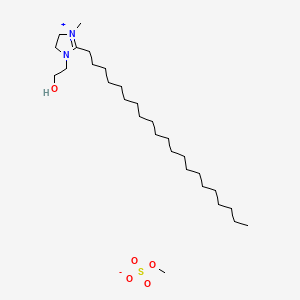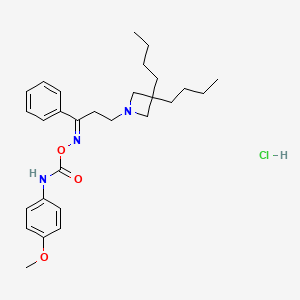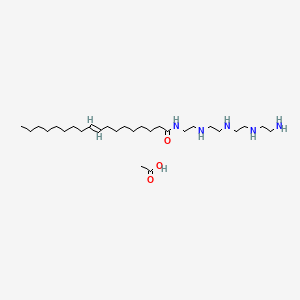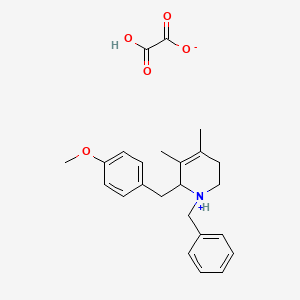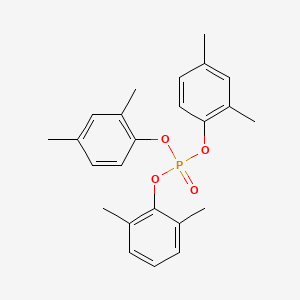
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester is an organophosphorus compound characterized by the presence of three aromatic rings substituted with methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester typically involves the esterification of phosphoric acid with the corresponding phenols. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is performed at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorylation.
Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.
Mécanisme D'action
The mechanism by which phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphorylation agent, transferring its phosphate group to specific substrates. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
Uniqueness
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
86864-91-7 |
|---|---|
Formule moléculaire |
C24H27O4P |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
bis(2,4-dimethylphenyl) (2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-10-12-22(20(5)14-16)26-29(25,27-23-13-11-17(2)15-21(23)6)28-24-18(3)8-7-9-19(24)4/h7-15H,1-6H3 |
Clé InChI |
SFRAAVNRABYQOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=CC=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



